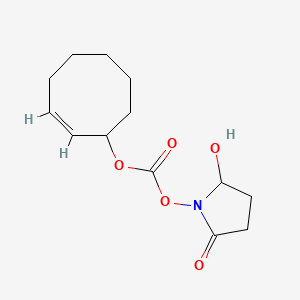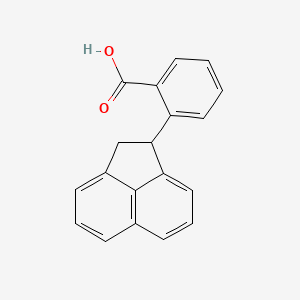
(4-((Methoxyimino)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Methoxyimino)methyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxyimino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((Methoxyimino)methyl)phenyl)boronic acid typically involves the reaction of 4-formylphenylboronic acid with methoxyamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (4-((Methoxyimino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles, such as amines or thiols, can be used in the presence of a suitable base.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are substituted derivatives of the original compound.
Scientific Research Applications
(4-((Methoxyimino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-((Methoxyimino)methyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxyimino group can also participate in hydrogen bonding and other interactions, enhancing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the methoxyimino group.
4-(Methylthio)phenylboronic acid: Contains a methylthio group instead of a methoxyimino group.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of a methoxyimino group.
Uniqueness: (4-((Methoxyimino)methyl)phenyl)boronic acid is unique due to the presence of the methoxyimino group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in various scientific research applications.
Properties
Molecular Formula |
C8H10BNO3 |
|---|---|
Molecular Weight |
178.98 g/mol |
IUPAC Name |
[4-[(E)-methoxyiminomethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-13-10-6-7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3/b10-6+ |
InChI Key |
XCTNBWRSHRSGGW-UXBLZVDNSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C=N/OC)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C=NOC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


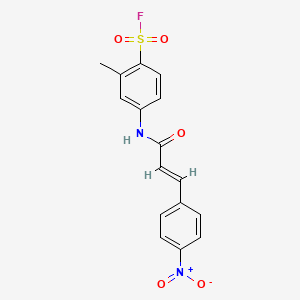

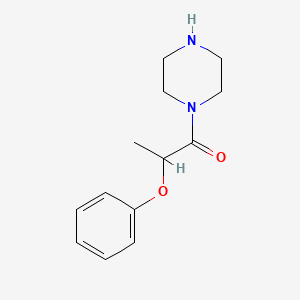
![tert-Butyl 7-(1-methyl-1H-pyrazol-5-yl)-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13343059.png)

![N-(2-Chlorophenyl)-2-(cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13343071.png)
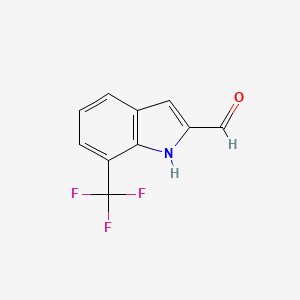
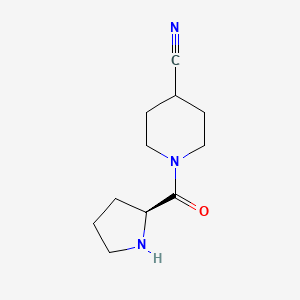
![(1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13343087.png)
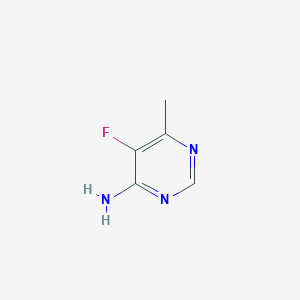
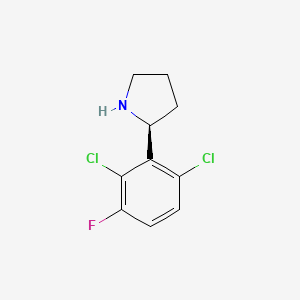
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)
